4-Chloro-1,6-naphthyridine 6-oxide

Medicinal Chemistry Heterocyclic Synthesis Regioselective C–H Functionalization

4-Chloro-1,6-naphthyridine 6-oxide (CAS 39588-70-0, C8H5ClN2O, MW 180.59 ) is a heterocyclic building block belonging to the 1,6-naphthyridine N-oxide subclass. It is characterized by the simultaneous presence of a 4-chloro substituent and an N-oxide moiety at the 6-position on the fused bicyclic core.

Molecular Formula C8H5ClN2O
Molecular Weight 180.59 g/mol
Cat. No. B13932775
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1,6-naphthyridine 6-oxide
Molecular FormulaC8H5ClN2O
Molecular Weight180.59 g/mol
Structural Identifiers
SMILESC1=CN=C2C=C[N+](=CC2=C1Cl)[O-]
InChIInChI=1S/C8H5ClN2O/c9-7-1-3-10-8-2-4-11(12)5-6(7)8/h1-5H
InChIKeyUSFIPKISRFEHFN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Chloro-1,6-naphthyridine 6-oxide: A Dual-Functional Scaffold for Medicinal Chemistry and Regioselective Derivatization


4-Chloro-1,6-naphthyridine 6-oxide (CAS 39588-70-0, C8H5ClN2O, MW 180.59 ) is a heterocyclic building block belonging to the 1,6-naphthyridine N-oxide subclass. It is characterized by the simultaneous presence of a 4-chloro substituent and an N-oxide moiety at the 6-position on the fused bicyclic core. The combination of these two functional handles within a single scaffold enables orthogonal reactivity pathways—nucleophilic aromatic substitution at C4 and N-oxide-directed functionalization at C5 [1]—that are not accessible in simple 4-chloro-1,6-naphthyridine or non-chlorinated 1,6-naphthyridine N-oxide analogs. The 1,6-naphthyridine scaffold itself is recognized across medicinal chemistry for its broad pharmacological relevance, including anticancer, anti-HIV, antimicrobial, and kinase inhibitory activities .

Why 4-Chloro-1,6-naphthyridine 6-oxide Cannot Be Replaced by Common Analogs


Procurement decisions for naphthyridine building blocks often treat positional isomers and oxidation states as interchangeable, but for 4-chloro-1,6-naphthyridine 6-oxide, such substitution fails on two fronts. First, the 6-oxide directs electrophilic and cyanation chemistry to the C5 position, whereas the 1-oxide directs it to C2, yielding structurally distinct derivatives from the same reaction sequence [1]. Second, the 4-chloro substituent is essential for downstream cross-coupling and nucleophilic displacement; the unsubstituted 1,6-naphthyridine 6-oxide lacks this handle entirely. Replacement with 4-chloro-1,6-naphthyridine (non-oxide, CAS 6861-84-3)—a more common inventory item—results in the loss of the N-oxide directing group and its attendant regioselectivity, effectively foreclosing synthetic routes that require activation at C5 [1][2].

Quantitative Differentiation Evidence: 4-Chloro-1,6-naphthyridine 6-oxide vs. In-Class Analogs


Regioselective Cyanation: 1,6-Naphthyridine 6-Oxide Directs to the 5-Position, Unlike the 1-Oxide

The Reissert cyanation reaction of 1,6-naphthyridine N-oxides exhibits complete regioselectivity dictated by the position of the N-oxide group. Kobayashi et al. demonstrated that the 6-oxide isomer yields exclusively the 5-cyano derivative, while the 1-oxide isomer yields exclusively the 2-cyano derivative [1][2]. Thus, 4-Chloro-1,6-naphthyridine 6-oxide provides synthetic access to C5-functionalized analogs that cannot be obtained from the corresponding 1-oxide starting material.

Medicinal Chemistry Heterocyclic Synthesis Regioselective C–H Functionalization

Dual Functional Handles: Orthogonal Reactivity of C4–Cl and N6–Oxide Not Available in Mono-Functional Analogs

4-Chloro-1,6-naphthyridine 6-oxide uniquely combines a chlorine leaving group for nucleophilic aromatic substitution (SNAr) or cross-coupling at C4 with an N-oxide moiety that activates C5 toward electrophilic attack and directs cyanation [1][2]. The non-oxide analog 4-chloro-1,6-naphthyridine (CAS 6861-84-3, MW 164.59) retains the chlorine handle but lacks N-oxide-directed C5 reactivity. Conversely, 1,6-naphthyridine 6-oxide (CAS not commercially prevalent as standalone; typically synthesized in situ from the parent naphthyridine) provides C5 regioselectivity but no halogen handle for palladium-catalyzed coupling [3][4].

Synthetic Methodology Orthogonal Functionalization Heterocyclic Chemistry

Synthetic Process Efficiency: High-Yield Access to 4-Chloro-1,6-naphthyridine Core as N-Oxide Precursor

Patent CN103145709A discloses a synthesis process for 4-chloro-1,6-naphthyridine (the immediate precursor to the target N-oxide) that proceeds under mild conditions with low cost, high yield, and operational simplicity [1]. The target N-oxide is then obtained by oxidation of this precursor. This contrasts with syntheses of regioisomeric scaffolds such as 1,5-naphthyridine or 1,8-naphthyridine analogs, which frequently require harsher conditions (e.g., high-temperature Skraup reactions, Dowtherm A reflux [2]) or multi-step sequences with lower overall yields.

Process Chemistry Synthetic Efficiency Scale-Up

Procurement-Grade Purity: ≥98% (NLT 98%) Commercial Availability from ISO-Certified Supplier

4-Chloro-1,6-naphthyridine 6-oxide is commercially available from MolCore with a certified purity of NLT 98% (Not Less Than 98%) under an ISO-certified quality system, suitable for global pharmaceutical R&D and quality control applications . The non-oxide comparator 4-chloro-1,6-naphthyridine (CAS 6861-84-3) is more widely stocked across multiple vendors at purities ranging from 95% to 98%, with the 95% minimum specification appearing frequently (e.g., AKSci, CymitQuimica) .

Chemical Procurement Quality Assurance Building Block Supply

N-Oxide Position Determines Meisenheimer Rearrangement Fate: 1-Oxide vs. 6-Oxide Differential Reactivity

The Meisenheimer rearrangement of 1,6-naphthyridine N-oxides proceeds with distinct regiochemical outcomes depending on N-oxide position. The 1-oxide of 1,6-naphthyridine undergoes rearrangement upon treatment with acetic anhydride to yield 2-acetoxy-1,6-naphthyridine, whereas the 6-oxide yields the 5-acetoxy derivative [1][2]. This differential reactivity provides both a structural confirmation tool and a synthetic entry point to different acetoxy-substituted products that is dictated solely by the N-oxide positional isomer selected at procurement.

Mechanistic Chemistry N-Oxide Rearrangement Structural Confirmation

Chlorine Position Matters: 4-Chloro Isomer Distinct from 3-Chloro in Nucleophilic Amination Reactivity

The reactions of 3-chloro- and 4-chloro-1,6-naphthyridine with potassium amide in liquid ammonia proceed via different mechanistic pathways (SNAr vs. potential ANRORC-type ring transformation), yielding different amination products [1]. Although this study was conducted on the non-oxide analogs, the fundamental electronic difference between the C3 and C4 positions is preserved in the N-oxide series, meaning that 4-Chloro-1,6-naphthyridine 6-oxide and 3-Chloro-1,6-naphthyridine 6-oxide are not interchangeable for nucleophilic displacement reactions.

Heterocyclic Reactivity Nucleophilic Substitution SAR Building Blocks

Optimal Application Scenarios for 4-Chloro-1,6-naphthyridine 6-oxide Based on Verified Differentiation Evidence


C5-Functionalized 1,6-Naphthyridine Library Synthesis via N-Oxide-Directed Cyanation

For medicinal chemistry programs building 1,6-naphthyridine compound libraries that require selective C5 functionalization, 4-Chloro-1,6-naphthyridine 6-oxide is the required starting material. The 6-oxide group directs the Reissert cyanation exclusively to the C5 position [1], enabling access to 5-cyano intermediates that can be further elaborated to carboxamides, tetrazoles, or aminomethyl derivatives. The 4-chloro substituent remains available for subsequent SNAr or cross-coupling diversification, enabling a straightforward two-step library generation strategy (Step 1: cyanation at C5; Step 2: nucleophilic displacement at C4). Neither 1,6-naphthyridine 1-oxide (which yields C2-cyano products) nor 4-chloro-1,6-naphthyridine (which lacks N-oxide activation) can support this specific synthetic sequence.

Dual-Pharmacophore Fragment Synthesis for Kinase Inhibitor Lead Generation

Given the established role of naphthyridine scaffolds in kinase inhibition—including SYK inhibitors with IC50 values in the nanomolar range [1] and p38α MAP kinase inhibitors based on naphthyridine N-oxide cores (IC50 = 68 nM) [2]—4-Chloro-1,6-naphthyridine 6-oxide serves as a strategic fragment for generating dual-pharmacophore analogs. The chlorine atom at C4 can be displaced with amine-bearing kinase hinge-binding motifs, while the N-oxide can be reduced post-functionalization to yield the free base or retained as a hydrogen-bond acceptor. This compound is particularly well-suited for fragment-based drug discovery programs targeting kinases where both the hinge-binding region (C4 vector) and the solvent-exposed region (C5 vector after N-oxide-directed chemistry) need simultaneous exploration.

Quality-Controlled Building Block Supply for ISO-Regulated Pharmaceutical R&D

For pharmaceutical R&D organizations operating under ISO quality management systems, 4-Chloro-1,6-naphthyridine 6-oxide is supplied at a certified purity of NLT 98% from an ISO-compliant manufacturer (MolCore) [1]. This purity specification exceeds the minimum 95% specification commonly found for the non-oxide analog 4-chloro-1,6-naphthyridine from certain suppliers [2], reducing the need for in-house repurification and the associated analytical burden. Procurement of this specific N-oxide building block with documented purity certification supports audit-ready documentation for GLP and early-phase GMP environments.

Regioisomerically Pure Acetoxy-Naphthyridine Intermediate Production

For CROs and process chemistry groups requiring regioisomerically pure 5-acetoxy-1,6-naphthyridine intermediates—which serve as precursors to hydroxy-, alkoxy-, and amino-substituted naphthyridines—4-Chloro-1,6-naphthyridine 6-oxide provides a direct entry via Meisenheimer rearrangement with acetic anhydride [1][2]. The alternative 1-oxide isomer would yield the 2-acetoxy derivative instead, making the two N-oxide positional isomers non-substitutable for this transformation. Procurement specification should explicitly verify the N-oxide positional identity (6-oxide, not 1-oxide) to ensure correct regiochemical outcome in the rearrangement step.

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